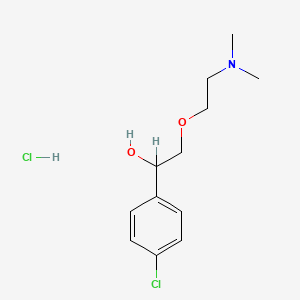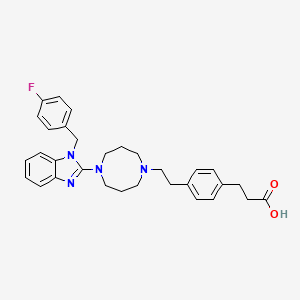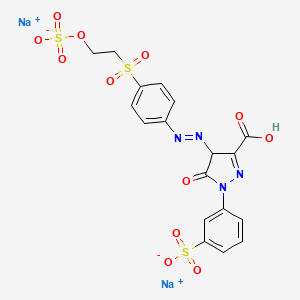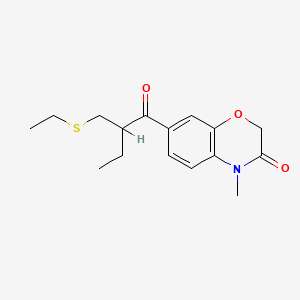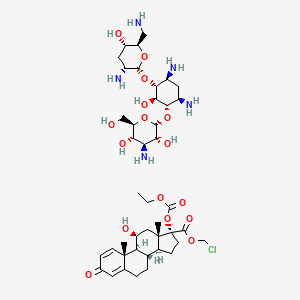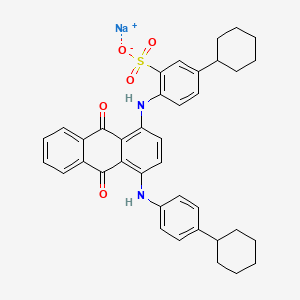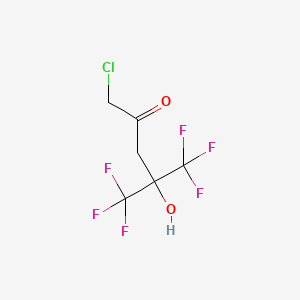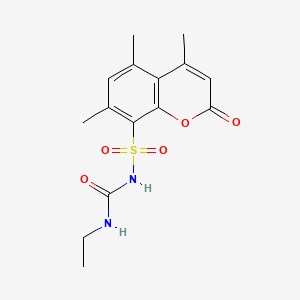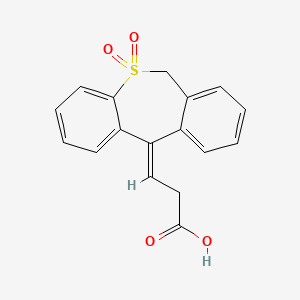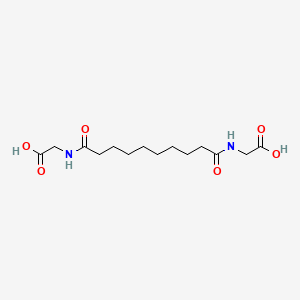
Glycine, N,N'-(1,10-dioxo-1,10-decanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina es un compuesto químico con la fórmula molecular C14H24N2O6. Se caracteriza por la presencia de dos moléculas de glicina unidas por una cadena decanediilo con dos grupos oxo. Este compuesto es conocido por sus propiedades estructurales únicas, que lo convierten en un objeto de interés en varios campos científicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina normalmente implica la reacción de glicina con un precursor decanediilo en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador adecuado y un disolvente para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura, la presión y el pH, se optimizan para lograr un alto rendimiento y pureza .
Métodos de producción industrial
En entornos industriales, la producción de Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina se amplía utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción y garantiza la calidad constante del producto. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, mejora aún más la pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos oxo en grupos hidroxilo.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones normalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que pueden utilizarse posteriormente en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible papel en las vías bioquímicas y las interacciones con las biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluidos los sistemas de administración de fármacos.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a proteínas y enzimas, afectando su actividad y función. Las vías involucradas en estas interacciones se están estudiando para comprender los efectos del compuesto a nivel molecular .
Comparación Con Compuestos Similares
Compuestos similares
- Bis(N,N'-1,8-dioxo-1,8-octanediil)glicina
- Bis(N,N'-1,6-dioxo-1,6-hexanediil)glicina
Singularidad
Bis(N,N'-1,10-dioxo-1,10-decanediil)glicina es única debido a su cadena decanediilo más larga, que confiere propiedades físicas y químicas distintas en comparación con sus análogos de cadena más corta. Esta singularidad la hace adecuada para aplicaciones específicas donde una longitud de cadena más larga es ventajosa .
Propiedades
Número CAS |
109477-56-7 |
|---|---|
Fórmula molecular |
C14H24N2O6 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
2-[[10-(carboxymethylamino)-10-oxodecanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N2O6/c17-11(15-9-13(19)20)7-5-3-1-2-4-6-8-12(18)16-10-14(21)22/h1-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) |
Clave InChI |
FGZHLZSBRJQCHU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


